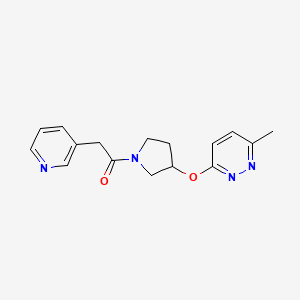

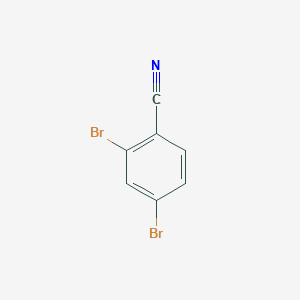

![molecular formula C20H22ClNO4 B2739416 (4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone CAS No. 694460-99-6](/img/structure/B2739416.png)

(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone is a chemical compound that is commonly known as SR-147778. It is a selective antagonist of the cannabinoid CB1 receptor and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research on derivatives of phenyl methanone compounds, such as the synthesis and antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, has shown significant antioxidant power. These studies explore the radical scavenging activities and the potential antioxidant properties, suggesting these molecules as promising for applications requiring antioxidant capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Clathrate Formation

Investigations into the role of edge-to-face interaction between aromatic rings in clathrate formation have been conducted. For example, (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone derivatives have served as clathrate hosts for benzene guests, highlighting the significance of molecular interactions in the development of inclusion complexes (Eto et al., 2011).

Anticancer Potential

Several studies have synthesized and evaluated the anticancer potential of phenyl methanone derivatives. For instance, novel morpholine conjugated benzophenone analogues have been synthesized and assessed for their anti-proliferative activity against various neoplastic cells, demonstrating significant anticancer properties and highlighting the therapeutic potential of such compounds (Al‐Ghorbani et al., 2017).

Chemical Synthesis and Reactivity

Research has also focused on the synthesis, characterization, and reactivity of similar compounds, providing insights into their chemical behavior and potential applications in various fields. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have been studied, offering valuable information on the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Environmental Applications

Some research has examined the environmental fate and behavior of related benzophenone compounds in aqueous solutions, assessing their reactivity and potential environmental impact. This research provides a foundation for understanding the environmental implications of chemical compounds with similar structures (Santos & Esteves da Silva, 2019).

Propiedades

IUPAC Name |

(4-chlorophenyl)-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c21-17-5-1-15(2-6-17)20(24)16-3-7-19(8-4-16)26-14-18(23)13-22-9-11-25-12-10-22/h1-8,18,23H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHVFFOONPLLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2739335.png)

![2-Chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropanamide](/img/structure/B2739336.png)

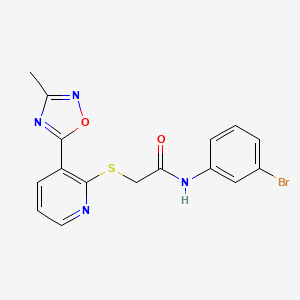

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2739338.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2739346.png)

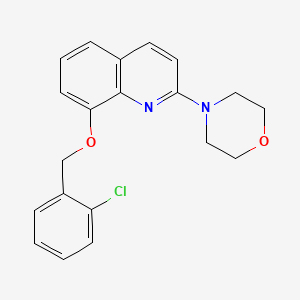

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)